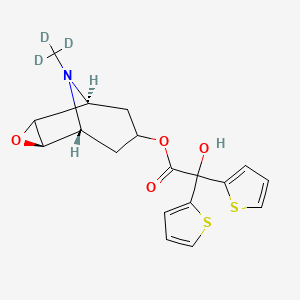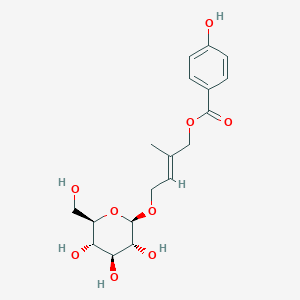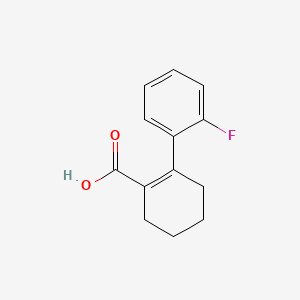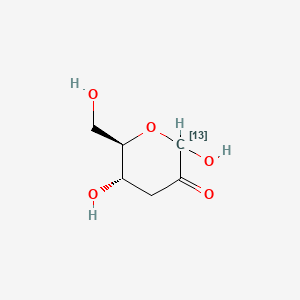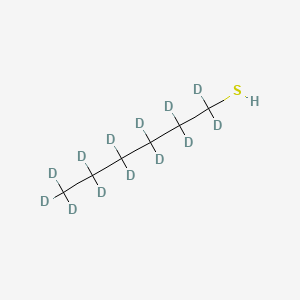
1-Hexane-D13-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexane-D13-thiol is a deuterated thiol compound with the molecular formula CD3(CD2)5SH. It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexane-D13-thiol can be synthesized through several methods. One common approach involves the deuteration of 1-hexanethiol. This process typically includes the reaction of 1-hexanethiol with deuterium gas (D2) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle deuterium gas safely. The process is carefully controlled to maximize yield and purity, often involving multiple purification steps to remove any non-deuterated impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexane-D13-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to the thiol form from disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides are commonly used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Disulfides are the major products.
Reduction: The thiol form is regenerated.
Substitution: Various substituted thiols, depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
1-Hexane-D13-thiol is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: It is used as a reference standard in NMR spectroscopy and mass spectrometry.
Biology: It is employed in studies involving protein structure and function, particularly in labeling experiments.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is utilized in the production of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Mecanismo De Acción
The mechanism by which 1-Hexane-D13-thiol exerts its effects is primarily through its thiol group. The thiol group can form strong bonds with metals and other electrophilic species, making it a valuable tool in various chemical reactions. The deuterium atoms provide additional stability and unique spectroscopic properties, allowing for detailed studies of reaction mechanisms and molecular interactions.
Comparación Con Compuestos Similares
1-Hexanethiol: The non-deuterated version of 1-Hexane-D13-thiol.
Hexane-1-thiol: Another thiol compound with a similar structure but without deuterium atoms.
Hexyl mercaptan: A common name for hexanethiol.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and detailed analysis are required.
Propiedades
Número CAS |
1142922-50-6 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
131.32 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
Clave InChI |
PMBXCGGQNSVESQ-UTBWLCBWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
SMILES canónico |
CCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


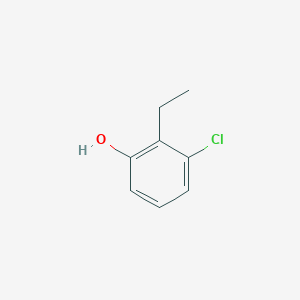
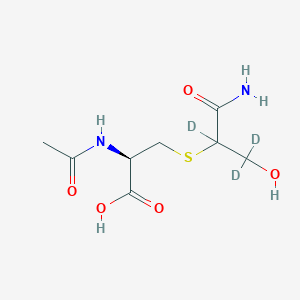
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
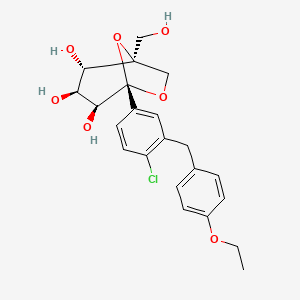
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
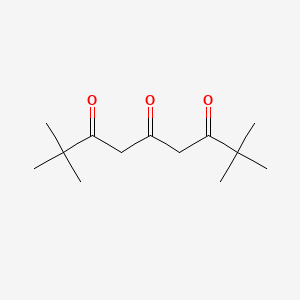
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
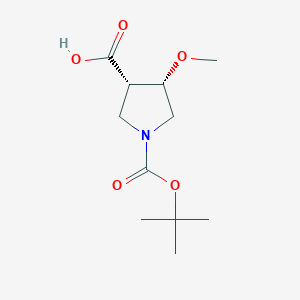
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
